molecular formula C12H16BrNO B3023404 Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]- CAS No. 73621-42-8

Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-

Cat. No. B3023404
CAS RN: 73621-42-8
M. Wt: 270.17 g/mol
InChI Key: WVWHIVSMSZPEAP-UHFFFAOYSA-N
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Description

“Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-” is a chemical compound with the molecular formula C12H17NO. It has a molecular weight of 191.2695 . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-” includes a secondary amide group attached to a phenyl ring, which is further substituted with a bromo group and a tert-butyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Analytical Chemistry: Chromatography and Spectroscopy

The compound’s unique structure allows it to interact with analytical techniques. Scientists use it as a reference standard in chromatography (HPLC, GC) or spectroscopic methods (NMR, UV-Vis). Its distinct spectral features aid in compound identification and quantification.

Sigma-Aldrich: 2-BROMO-4-TERT-BUTYLPHENYL N- (4- (METHYLTHIO)PHENYL)CARBAMATE MilliporeSigma: N-(4-bromo-2-tert-butylphenyl)acetamide Sigma-Aldrich: 2-BROMO-4-TERT-BUTYLPHENYL N- (3-ACETYLPHENYL)CARBAMATE RSC Advances: A search for blues brothers: X-ray crystallographic/spectroscopic …

properties

IUPAC Name

N-(4-bromo-2-tert-butylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(15)14-11-6-5-9(13)7-10(11)12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWHIVSMSZPEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474742
Record name Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-

CAS RN

73621-42-8
Record name Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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